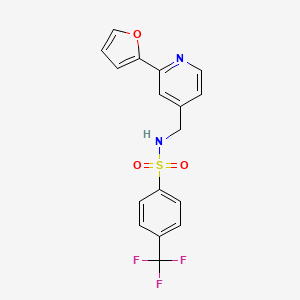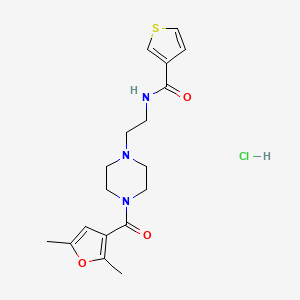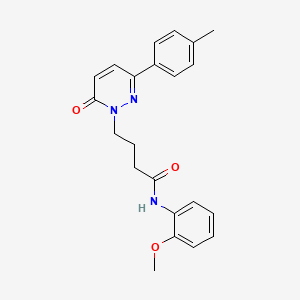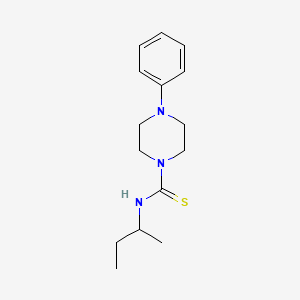
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as FBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. FBM is a member of the benzofuran class of compounds and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
A study by Kim, Robertson, and Guiver (2008) detailed the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone (FBP) for the copolymerization of poly(arylene ether sulfone). This process, involving aromatic nucleophilic substitution, aimed at producing comb-shaped sulfonated poly(arylene ether sulfone) copolymers with excellent properties for use as polyelectrolyte membrane materials in fuel cells, showing high proton conductivity. This research underscores the significance of fluorinated compounds in developing materials with potential energy applications (Kim et al., 2008).
Antibiotics with β-lactam Structure
Woulfe and Miller (1985) explored the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a new class of heteroatom-activated β-lactam antibiotics. The study demonstrated significant activity predominantly against Gram-negative bacteria, illustrating the chemical compound's relevance in antibiotic development (Woulfe & Miller, 1985).
Synthesis of Substituted Azetidinones
Jagannadham et al. (2019) highlighted the synthesis of substituted azetidinones derived from a dimer of Apremilast, focusing on the design of 2-azetidinones scaffolds due to their biological and pharmacological potencies. This work contributes to the field of medicinal chemistry, specifically in the synthesis of compounds with potential therapeutic applications (Jagannadham et al., 2019).
Fluorinated Fluorophores for Spectroscopic Applications
Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated benzophenones and related compounds, demonstrating their application in enhancing photostability and improving spectroscopic properties of fluorophores. This synthesis route provides scalable access to novel fluorinated analogs of common dyes, underlining the importance of such chemical structures in advancing spectroscopic and imaging techniques (Woydziak et al., 2012).
Cholesterol Absorption Inhibition
Rosenblum et al. (1998) designed and synthesized SCH 58235, a potent inhibitor of cholesterol absorption, demonstrating the role of fluorophenyl compounds in developing therapeutics for cholesterol-related disorders. This research highlights the compound's structure-activity relationship and its efficacy in lowering plasma cholesterol (Rosenblum et al., 1998).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c1-25-16-4-2-3-12-9-17(26-18(12)16)19(22)21-10-15(11-21)27(23,24)14-7-5-13(20)6-8-14/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIROLNYRWRFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)


![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)



![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)
![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)

